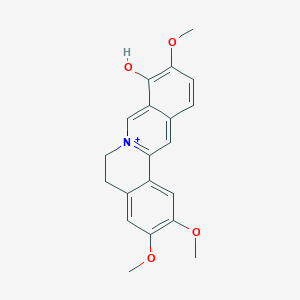

Palmatrubine

Descripción general

Descripción

C20H20NO4 . Es un sólido cristalino rojo que es insoluble en agua pero soluble en solventes orgánicos como el benceno y el alcohol. La palmaturbina se aísla principalmente de la planta Tinospora sinensis y es conocida por su color vibrante y estabilidad, lo que la hace útil en diversas aplicaciones industriales .

Mecanismo De Acción

El mecanismo de acción de la palmaturbina implica su interacción con varios objetivos moleculares y vías. Se ha demostrado que la palmaturbina inhibe la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus efectos antitumorales. También interactúa con las vías de señalización celular, modulando la expresión de genes involucrados en el crecimiento celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

Palmatrubine is a deep red crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It interacts with various enzymes and proteins, including non-receptor-activated enzymes, spleen butyric acid kinase, and lymphocyte-specific protein tyrosine kinase . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has been found to have a cytotoxic effect on a panel of cancer cell lines, including lung cancer A549 cells . It induces apoptosis and cell cycle arrest in these cells in a dose-dependent manner . Furthermore, it has been shown to inhibit the growth of A549 cells by blocking the EGFR signaling pathway and activating the MAPK signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It causes activation of P38 and JNK pathways and blocks the EGFR pathway . These interactions lead to changes in gene expression, enzyme inhibition or activation, and ultimately, cell apoptosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Durante la reacción, el catecol se oxida para formar palmaturbina .

Métodos de Producción Industrial: La producción industrial de palmaturbina implica mantener un ambiente bien ventilado para evitar la inhalación de polvo y vapores. La reacción se lleva a cabo típicamente en reactores grandes con temperatura y pH controlados para garantizar un rendimiento y pureza óptimos. El producto final se purifica luego mediante procesos de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de Reacciones: La palmaturbina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La palmaturbina puede oxidarse para formar diferentes derivados, que pueden tener propiedades y aplicaciones distintas.

Reducción: Las reacciones de reducción pueden convertir la palmaturbina en sus formas reducidas, que pueden exhibir diferentes actividades biológicas.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes Reductores: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Reactivos de Sustitución: Se pueden usar varios halógenos y agentes alquilantes para reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados dihidro .

Aplicaciones Científicas De Investigación

La palmaturbina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: La palmaturbina se utiliza como material de partida para la síntesis de diversos compuestos orgánicos.

Biología: La palmaturbina exhibe una actividad antitumoral significativa, lo que la convierte en un tema de interés en la investigación del cáncer.

Industria: El color vibrante y la estabilidad de la palmaturbina la hacen útil en la industria de los tintes.

Comparación Con Compuestos Similares

La palmaturbina pertenece a la clase de alcaloides protoberberinos, que incluye compuestos como la berberina y la palmatina. En comparación con estos compuestos similares, la palmaturbina exhibe propiedades y actividades únicas:

Berberina: La berberina es conocida por su actividad antiviral de amplio espectro y se utiliza en la medicina tradicional por sus propiedades antimicrobianas.

Palmatina: La palmatina es otro alcaloide protoberberino con propiedades antimicrobianas y antiinflamatorias.

Lista de Compuestos Similares:

- Berberina

- Palmatina

- Jatrorrizina

- Coptisina

La estructura química única de la palmaturbina y sus diversas aplicaciones la convierten en un compuesto de gran interés en varios campos de la investigación y la industria.

Propiedades

IUPAC Name |

2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUIDYLGKMWNEA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347303 | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-68-4 | |

| Record name | Palmatrubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatrubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

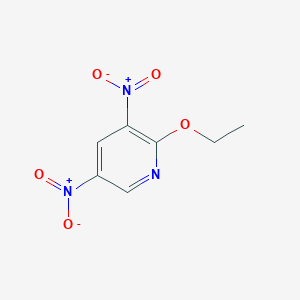

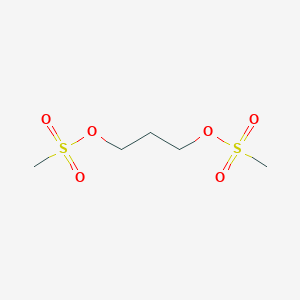

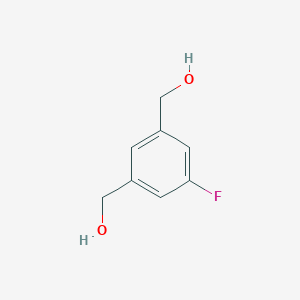

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer mechanisms of Palmatrubine?

A1: Research suggests that this compound exhibits anti-tumor activity through various mechanisms, primarily focusing on its impact on lung cancer cells. In A549 lung cancer cells, this compound has been shown to:

- Induce apoptosis: this compound triggers programmed cell death in A549 cells in a dose-dependent manner. []

- Cause cell cycle arrest: The compound disrupts the cell cycle progression of A549 cells, further hindering uncontrolled growth. []

- Modulate signaling pathways: this compound has been observed to activate P38 and JNK pathways while simultaneously blocking the EGFR pathway, all of which are crucial in regulating cell growth and survival. []

- Shift macrophage polarization: In non-small cell lung cancer models, this compound has demonstrated the ability to shift macrophage polarization from the tumor-promoting M2 phenotype to the anti-tumor M1 phenotype. []

Q2: How does the structure of this compound contribute to its DNA-binding properties?

A2: this compound, like other protoberberine alkaloids, possesses structural features crucial for DNA binding:

- Quaternary ammonium cation: This positively charged group facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA. []

- Planar aromatic system: This structural feature enables this compound to intercalate between DNA base pairs, further enhancing binding affinity. []

Q3: Does this compound exhibit any specific DNA-binding preferences?

A3: Research indicates that this compound demonstrates a preference for AT-rich DNA sequences. [] This selectivity might be attributed to the structural features of AT-rich regions, potentially offering a more favorable environment for this compound intercalation or other binding interactions.

Q4: How does the absorption of this compound compare to other quaternary alkaloids in Corydalis yanhusuo?

A4: While the intestinal absorption of quaternary alkaloids from Corydalis yanhusuo is generally low, potentially due to efflux mechanisms, this compound exhibits relatively better absorption compared to other alkaloids like Columbamine, Dehydrocorybulbine, Berberine, and Dehydrocorydaline. [] This suggests that subtle differences in the chemical structure of these alkaloids might influence their interaction with intestinal transporters and ultimately impact their absorption profiles.

Q5: Are there any known analogs of this compound with enhanced anti-tumor activity?

A5: Studies exploring the structure-activity relationship of this compound analogs have shown that 13-methyl-Palmatrubine, a synthetic derivative, exhibits significant anti-tumor activity. [] This finding emphasizes the potential of chemical modifications within the this compound scaffold to enhance its therapeutic properties.

Q6: What are the sources of this compound?

A6: this compound has been isolated from various plant sources, including:

- Corydalis yanhusuo: This plant is a well-known traditional Chinese medicine used for pain and inflammation, and this compound is one of its bioactive constituents. [, , ]

- Stephania cf. rotunda: This plant species yielded this compound alongside other alkaloids, showcasing its presence in diverse botanical families. []

- Bongardia chrysogonum: This plant is traditionally used for various medicinal purposes, and this compound's isolation from it further highlights its potential therapeutic value. []

Q7: What analytical techniques are used to study this compound?

A7: Various analytical techniques are employed to characterize and quantify this compound, including:

- High-performance liquid chromatography (HPLC): This technique is widely used to separate, identify, and quantify this compound from complex plant extracts or biological samples. [, ]

- Spectroscopic methods: Spectroscopic techniques like ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy are essential for elucidating the structural features and stereochemistry of this compound. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

![3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one](/img/structure/B100256.png)

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)